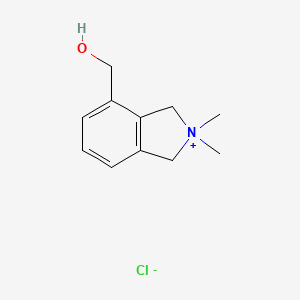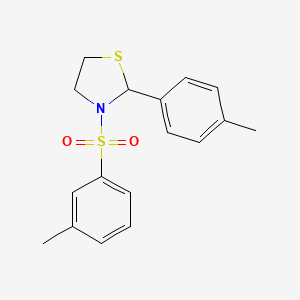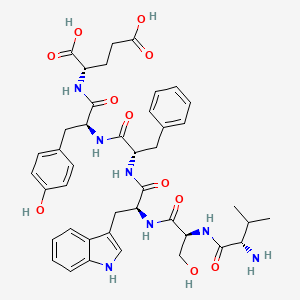
methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the compound. This process often involves the use of chiral catalysts and reagents to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors and continuous processing to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the double bonds results in a saturated hydrocarbon .
Applications De Recherche Scientifique
Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the conjugated diene system allow it to participate in various chemical reactions, including hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxyalkenes and methyl esters, such as:
- Methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate
- This compound
- This compound .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a hydroxyl group and a conjugated diene system. This unique combination of features allows it to participate in a wider range of chemical reactions and interact with biological molecules in distinct ways .
Propriétés
Numéro CAS |
820245-07-6 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
methyl (3R)-3-hydroxy-6-methylundeca-6,10-dienoate |
InChI |
InChI=1S/C13H22O3/c1-4-5-6-7-11(2)8-9-12(14)10-13(15)16-3/h4,7,12,14H,1,5-6,8-10H2,2-3H3/t12-/m1/s1 |
Clé InChI |
IQIAZCGRRZSNKY-GFCCVEGCSA-N |
SMILES isomérique |
CC(=CCCC=C)CC[C@H](CC(=O)OC)O |
SMILES canonique |
CC(=CCCC=C)CCC(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)


![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)
